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Compound of Interest

Compound Name: Fmoc-D-2-Me-Trp-OH

Cat. No.: B2739035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and

application of N-α-Fmoc-D-2-methyl-tryptophan (Fmoc-D-2-Me-Trp-OH), a specialized amino

acid derivative used in peptide synthesis. This document outlines its molecular characteristics

and provides a detailed, generalized protocol for its incorporation into peptide chains using

Solid-Phase Peptide Synthesis (SPPS).

Compound Data Summary
Fmoc-D-2-Me-Trp-OH is a synthetic amino acid derivative where the alpha-amino group is

protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the indole ring of the D-

tryptophan side chain is methylated at the 2-position. The Fmoc group is a base-labile

protecting group, making this compound ideally suited for Fmoc-based SPPS strategies.
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Property Value

IUPAC Name

(R)-2-((((9H-fluoren-9-

yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-

indol-3-yl)propanoic acid

Molecular Formula C₂₇H₂₄N₂O₄

Molecular Weight 440.49 g/mol

CAS Number 196808-79-4

Appearance White to off-white powder

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-2-Me-Trp-OH serves as a crucial building block for the synthesis of peptides

containing a D-2-methyl-tryptophan residue. The incorporation of this non-canonical amino acid

can introduce unique structural and functional properties into a peptide, such as increased

stability against enzymatic degradation, enhanced receptor affinity, or altered conformational

preferences. The general workflow for its use in SPPS follows a standard cycle of deprotection,

activation, coupling, and washing.

Below is a generalized experimental protocol for the manual incorporation of Fmoc-D-2-Me-
Trp-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

General Experimental Protocol for SPPS
This protocol outlines a single coupling cycle for adding Fmoc-D-2-Me-Trp-OH to a resin-

bound peptide chain with a free N-terminal amine.

Materials:

Peptide-resin with a free amine terminus

Fmoc-D-2-Me-Trp-OH

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
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Coupling/Activation Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate)

N,N-Diisopropylethylamine (DIEA)

Solvents: DMF, Dichloromethane (DCM)

Washing Solutions: DMF, DCM

Inert gas (Nitrogen or Argon)

SPPS reaction vessel

Methodology:

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the SPPS reaction

vessel. Drain the solvent.[1][2]

Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin.[3]

b. Agitate the mixture with nitrogen bubbling or mechanical shaking for 20-30 minutes at

room temperature to remove the N-terminal Fmoc group from the peptide-resin.[2][3] c. Drain

the deprotection solution. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3

times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][2]

Amino Acid Activation: a. In a separate vial, dissolve Fmoc-D-2-Me-Trp-OH (3-5 equivalents

relative to resin loading) and an equivalent amount of HATU or HBTU in DMF. b. Add DIEA (2

equivalents relative to the amino acid) to the solution to raise the pH and initiate activation.[1]

c. Allow the activation to proceed for several minutes. The solution may change color.

Coupling: a. Drain the final wash solvent from the deprotected peptide-resin. b. Immediately

add the activated Fmoc-D-2-Me-Trp-OH solution to the resin. c. Agitate the mixture with

nitrogen bubbling or shaking for 1-2 hours at room temperature. Note: Due to potential steric

hindrance from the 2-methyl group, a longer coupling time or a double coupling may be

necessary to ensure complete reaction. d. To check for completion, a small sample of resin
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beads can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain

colorless or yellow) indicates the absence of free primary amines and a successful coupling.

[1]

Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin

thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and

byproducts.[1]

The resin is now ready for the next deprotection and coupling cycle. This process is repeated

until the desired peptide sequence is assembled.

Final Cleavage and Deprotection
After the full peptide sequence is synthesized, the peptide must be cleaved from the resin, and

the acid-labile side-chain protecting groups must be removed.

Cleavage Cocktail (Example "Reagent R"):

Trifluoroacetic acid (TFA): 90%

Thioanisole: 5%

1,2-Ethanedithiol (EDT): 3%

Anisole: 2%

Procedure:

Wash the final peptide-resin with DCM and dry it under a stream of inert gas.

Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

[4]

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the crude peptide by adding it to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.
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Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-

phase HPLC.

Experimental Workflow Visualization
The following diagrams illustrate the key processes involved in utilizing Fmoc-D-2-Me-Trp-OH
in peptide synthesis.
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Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
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Caption: Simplified logical flow of the Fmoc deprotection step using piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2739035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

